REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.COC(Cl)[Cl:13]>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:13])=[O:9])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
47 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring at
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was slowly heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
As the reaction mixture was heated a pale brown solution
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |